molecular formula C23H16FNO5S B300612 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid

Cat. No. B300612
M. Wt: 437.4 g/mol
InChI Key: LFICQEATRHFBGJ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid, also known as FFA4 agonist 10, is a chemical compound that has been the subject of scientific research in recent years. This compound has been found to have potential applications in various fields, including drug development and biomedical research.

Mechanism of Action

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is an agonist of the free fatty acid receptor 4 (this compound). This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of this compound by this compound agonist 10 leads to the activation of intracellular signaling pathways, including the Gαq/11 and Gαi/o pathways. This results in the modulation of various physiological processes, including glucose homeostasis, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
This compound agonist 10 has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound agonist 10 can stimulate insulin secretion from pancreatic β-cells and improve glucose uptake in adipocytes. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that this compound agonist 10 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 is its potential as a drug candidate for the treatment of metabolic disorders. Its anti-inflammatory properties also make it a potential candidate for the treatment of inflammatory diseases. However, there are also some limitations to using this compound agonist 10 in lab experiments. One limitation is the lack of information on its long-term effects. Another limitation is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10. One area of research is the development of more potent and selective this compound agonists. Another area of research is the investigation of the long-term effects of this compound agonist 10 in animal models and humans. Further studies are also needed to determine the safety and efficacy of this compound agonist 10 in clinical trials. Additionally, the potential use of this compound agonist 10 in the treatment of other diseases, such as cancer, should be investigated.

Synthesis Methods

The synthesis of 3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 involves several steps. The first step involves the reaction of 3-(2-furyl)-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidine to form the corresponding thiazolidine derivative. The final step involves the reaction of the thiazolidine derivative with methylmagnesium bromide and subsequent hydrolysis to form this compound agonist 10.

Scientific Research Applications

3-(5-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-methylbenzoic acid agonist 10 has been found to have potential applications in various fields of scientific research. One of the main areas of research is in drug development. This compound agonist 10 has been identified as a potential drug candidate for the treatment of metabolic disorders such as diabetes and obesity. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

properties

Molecular Formula

C23H16FNO5S

Molecular Weight

437.4 g/mol

IUPAC Name

3-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H16FNO5S/c1-13-17(3-2-4-18(13)22(27)28)19-10-9-16(30-19)11-20-21(26)25(23(29)31-20)12-14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,27,28)/b20-11-

InChI Key

LFICQEATRHFBGJ-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.